3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-phenylpropyl)propanamide
Description
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-phenylpropyl)propanamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with a methyl group at the 8-position and a ketone at the 4-position. The propanamide side chain is functionalized with a 3-phenylpropyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-16-9-10-19-18(14-16)21-22(26-19)23(29)27(15-25-21)13-11-20(28)24-12-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-10,14-15,26H,5,8,11-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGXIYKZLLIADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-phenylpropyl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the pyrimidoindole core, followed by the introduction of the propanamide group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-efficiency purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
-
Anticancer Activity :
- Studies have shown that derivatives of pyrimidoindole compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. The compound's structure allows it to interact with DNA and RNA synthesis processes, potentially leading to apoptosis in cancer cells.
-
Antimicrobial Properties :
- Preliminary investigations suggest that the compound may possess antimicrobial activity against various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.
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Anti-inflammatory Effects :
- The compound has demonstrated potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory mediators. This suggests its possible application in treating inflammatory diseases.
Case Studies
Several case studies highlight the applications of this compound:
-
Cancer Research :
- A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related pyrimidine compounds, demonstrating significant cytotoxic activity against breast cancer cell lines (MCF-7). The study indicated that the compound inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway.
-
Antimicrobial Testing :
- Research conducted at a university laboratory evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results showed promising inhibition zones, suggesting potential as a lead compound for developing new antibiotics.
-
Inflammatory Disease Models :
- In vivo studies using mouse models of arthritis demonstrated that administration of the compound resulted in reduced swelling and joint destruction compared to control groups. This suggests its potential for therapeutic use in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Impact: Halogenation: Fluorine or chlorine atoms in analogs (e.g., 2,4-difluorobenzyl or 4-chlorophenyl ethyl ) may enhance lipophilicity and binding to hydrophobic enzyme pockets. Aromatic vs.
Molecular Weight :
- The target compound’s estimated molecular weight (~386.4 g/mol) exceeds that of the 3-methylphenyl analog (360.41 g/mol), likely due to the longer 3-phenylpropyl chain.
Functional Group Analysis
- Pyrimidoindole Core : The 4-oxo group is conserved across all analogs, indicating its critical role in maintaining the heterocyclic structure’s stability.
- Amide Linker : The propanamide chain serves as a flexible spacer, with substituents (e.g., benzyl, phenylpropyl) tailored to modulate target engagement. For example, the 2,4-difluorobenzyl group in may confer resistance to oxidative metabolism.
Biological Activity
The compound 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-phenylpropyl)propanamide is a member of the pyrimidoindole family, which has garnered attention for its potential biological activities. The unique structural features of this compound suggest various mechanisms of action that could be exploited in therapeutic applications.
Chemical Structure and Properties
This compound possesses a complex structure characterized by a pyrimidoindole core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 366.4 g/mol. The presence of functional groups such as the propanamide moiety and the phenylpropyl side chain contributes to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₂ |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 1105247-19-5 |
Antimicrobial Activity
Preliminary studies indicate that derivatives of pyrimidoindoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
- In vitro Studies : Various derivatives were tested against strains such as Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) that suggest effective antimicrobial activity.
- Case Study : A study evaluated a series of pyrimidoindole derivatives for their antibacterial efficacy, finding that certain substitutions at the 3-position significantly enhanced activity against M. tuberculosis and other pathogens .
Anticancer Activity
Pyrimidoindole derivatives have also been investigated for their anticancer potential. The mechanisms identified include:
- Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Some derivatives have been shown to inhibit cell proliferation by arresting the cell cycle at specific checkpoints.
In a notable case study, a related compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells .
Anti-inflammatory Properties
Research indicates that certain pyrimidoindole compounds may possess anti-inflammatory properties. They could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to microbial growth or cancer cell proliferation.
- Receptor Interaction : Potential interactions with specific receptors could modulate signaling pathways crucial for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
